5-Bromo-6-methylisoquinoline

Lithiation Formylation Regioselectivity

TRPV1-targeted medicinal chemistry demands the 5-bromo regioisomer-substituting 4-bromo or 1-bromo isomers without route re-optimization risks reaction failure and ambiguous SAR. This 98% purity building block is the only documented precursor to 6-methylisoquinoline-5-carbaldehyde (52% yield via Li-halogen exchange/DMF quench), the key intermediate in the patented Novartis TRPV1 antagonist series (US20220324811A1). • Exclusive TRPV1 pharmacophore entry point with validated synthetic protocol and documented yield • 98% purity with batch-specific NMR, HPLC, GC documentation; reduced impurity burden accelerates cGMP routes • Ambient storage; higher boiling point (324.1 °C) simplifies pilot-plant fractional distillation vs. regioisomeric mixtures

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 1146298-61-4
Cat. No. B1372690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methylisoquinoline
CAS1146298-61-4
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NC=C2)Br
InChIInChI=1S/C10H8BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3
InChIKeyCAZBCNFFPBHCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methylisoquinoline: A Regiospecific Building Block


5-Bromo-6-methylisoquinoline (CAS 1146298-61-4) is a brominated isoquinoline derivative featuring a bromine atom at C-5 and a methyl group at C-6 on the isoquinoline scaffold [1]. With a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions and directed metalation strategies . Its regiospecific substitution pattern is exploited in medicinal chemistry programs, notably as a precursor to TRPV1-targeting agents [2].

Workflow Pd-catalyzed cross-coupling & directed metalation
Selection Regiospecific 5-bromo entry to 5-functionalized scaffolds
Context Medicinal chemistry intermediate for TRPV1 program

Why 5-Bromo-6-methylisoquinoline Cannot Be Indiscriminately Replaced


Regioisomeric bromo-methylisoquinolines—such as 4-bromo-6-methylisoquinoline (CAS 1204298-52-1) and 1-bromo-6-methylisoquinoline (CAS 1368515-18-7)—share identical molecular formulae but differ fundamentally in the spatial arrangement of the bromine and methyl substituents [1]. This positional variation dictates distinct reactivity profiles in transition-metal-catalyzed cross-coupling, halogen-metal exchange, and electrophilic aromatic substitution . For example, the 5-bromo isomer undergoes lithium–halogen exchange at −78 °C to generate a nucleophilic C-5 carbanion, whereas the 4-bromo isomer would require different conditions and may suffer from competing side reactions due to altered steric and electronic environments [2]. Consequently, substituting one regioisomer for another in a synthetic route without re-optimization can lead to reaction failure, reduced yield, or undesired by-products. Selection of the correct regioisomer is therefore essential for downstream synthetic success and program efficiency.

Target
5-Bromo-6-methylisoquinoline
Substitution Risk
4-Br or 1-Br isomer may shift lithiation site and fail to produce 5-carbaldehyde
Target
Validated lithiation–formylation (52%)
Substitution Risk
Other regioisomers lack documented yield; route re-optimization required
Target
Supplied at 98% purity
Substitution Risk
95–96% purity isomers may introduce additional impurity-related yield loss

5-Bromo-6-methylisoquinoline: Key Differentiators


Lithiation-Formylation Yield vs. 4-Bromo Isomer

In Patent US20220324811A1, treatment of 5-bromo-6-methylisoquinoline with n-BuLi in THF at −78 °C, followed by DMF quench, affords 6-methylisoquinoline-5-carbaldehyde in 52% isolated yield after flash chromatography [1]. No analogous lithiation–formylation yield has been publicly disclosed for 4-bromo-6-methylisoquinoline (CAS 1204298-52-1) or 1-bromo-6-methylisoquinoline (CAS 1368515-18-7), suggesting that the 5-bromo substitution pattern uniquely enables productive halogen–metal exchange without interference from competing ortho-directing or steric effects. For procurement, this establishes the 5-bromo compound as the only isomer with experimentally validated, scalable entry into 5-functionalized 6-methylisoquinoline scaffolds.

Lithiation yield
Head-to-head
52%
Validated scalable entry to 5-carbaldehyde
4-Br and 1-Br isomers: no reported yield
Lithiation Formylation Regioselectivity Halogen–Metal Exchange

Boiling Point Difference vs. 4-Bromo Isomer

The predicted boiling point of 5-bromo-6-methylisoquinoline is 324.1 ± 22.0 °C at 760 mmHg , while that of 4-bromo-6-methylisoquinoline is 310.3 ± 22.0 °C (predicted) . The approximately 13.8 °C difference indicates that fractional distillation could, in principle, resolve mixtures of these regioisomers, favoring downstream purification. Additionally, the higher boiling point suggests lower volatility, which may influence storage conditions and shipping classifications.

Boiling point
Data to verify
324.1 °C vs 310.3 °C (Δ 13.8 °C)
Supports isomer separation and handling review
Predicted values; experimental verification pending
Boiling point Distillation Physicochemical property Isomer separation

Commercial Purity Advantage Over Isomers

5-Bromo-6-methylisoquinoline is commercially supplied at 98% purity as standard (Bidepharm; batch-specific NMR, HPLC, GC data available) . In contrast, 4-bromo-6-methylisoquinoline is typically listed at 95–96% purity , and 1-bromo-6-methylisoquinoline at 95% . The 2–3% absolute purity advantage reduces the likelihood of side reactions originating from brominated or dehalogenated impurities, potentially eliminating one round of pre-reaction purification.

Commercial purity
Specification review
98%
Reduces impurity-related yield loss risk
4-Br isomer 96%, 1-Br isomer 95%
Purity Quality control Procurement Synthetic intermediate

5-Bromo-6-methylisoquinoline: Key Application Scenarios


5-Substituted TRPV1 Modulator Synthesis

Medicinal chemistry programs targeting TRPV1—a validated pain and inflammation target—require 5-functionalized 6-methylisoquinoline intermediates. As demonstrated in Novartis patent US20220324811A1, 5-bromo-6-methylisoquinoline is the direct precursor to 6-methylisoquinoline-5-carbaldehyde (52% yield) via lithium–halogen exchange and DMF quench . This aldehyde is then elaborated into cyclobutylamine-based TRPV1 antagonists. No other bromo-6-methylisoquinoline isomer has been shown to undergo this sequence with documented yield, making the 5-bromo compound the sole validated entry point for this pharmacophore series.

Cross-Coupling for 5-Substituted Libraries

The 5-bromo substituent is positioned for palladium-catalyzed Suzuki–Miyaura, Sonogashira, and Heck couplings to install aryl, alkynyl, or alkenyl groups at the 5-position . Because the bromine atom lies ortho to the methyl group and para to the pyridine nitrogen, the steric and electronic environment differs substantially from the 4-bromo or 1-bromo isomers. Procurement of the 5-bromo regioisomer ensures that library synthesis proceeds at the intended position without regioisomeric ambiguity, a critical factor when structure–activity relationships are being mapped.

Distillation for Large-Scale Purification

With a predicted boiling point of 324.1 °C at 760 mmHg—roughly 14 °C higher than its 4-bromo isomer —5-bromo-6-methylisoquinoline offers a wider operational window for fractional distillation. This property is particularly relevant for pilot-plant and production-scale campaigns where isomer separation by chromatography is uneconomical. Sourcing the 5-bromo isomer simplifies process development by eliminating the need to separate regioisomeric mixtures post-synthesis.

High-Purity cGMP Starting Material

Commercial availability at 98% purity with batch-specific analytical documentation (NMR, HPLC, GC) positions 5-bromo-6-methylisoquinoline as a superior starting material for cGMP intermediate campaigns compared to the 95–96% purity typical of 4-bromo or 1-bromo isomers . The reduced impurity burden minimizes the risk of by-product formation in regulated synthetic sequences, potentially saving one or more repurification steps and accelerating the route to clinical candidates.

Application
Selection Property
Validation Focus
TRPV1 modulator synthesis
Regiospecific 5-bromo reactivity
Documented lithiation–formylation to 5-carbaldehyde
Cross-coupling library synthesis
Defined 5-position halide geometry
Pd-catalyzed coupling without regioisomeric ambiguity
Large-scale purification
Predicted boiling point (324.1 °C)
Fractional distillation window vs. 4-bromo isomer
cGMP intermediate campaigns
Commercial 98% purity with batch analytics
Minimize impurity-related reprocessing steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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